![molecular formula C6H6N2O B1352740 5,6-二氢吡咯并[1,2-c]咪唑-7-酮 CAS No. 426219-43-4](/img/structure/B1352740.png)

5,6-二氢吡咯并[1,2-c]咪唑-7-酮

描述

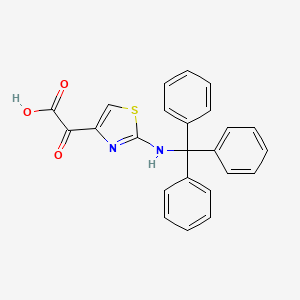

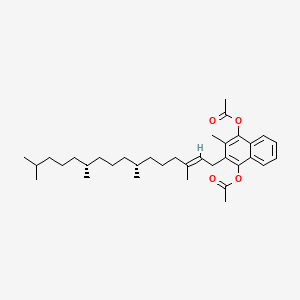

“5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is a chemical compound with the CAS Number: 426219-43-4 . It has a molecular weight of 122.13 and its IUPAC name is 5,6-dihydro-7H-pyrrolo[1,2-c]imidazol-7-one . The compound is a yellow solid .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]imidazoles, which includes “5,6-Dihydropyrrolo[1,2-c]imidazol-7-one”, has been studied extensively . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring . For example, a new efficient method for the construction of functionalized 2H-pyrrolo[1,2-a]imidazol-7-ones was implemented via a cascade reaction involving oxidative dimerization, ring opening, substitution, addition, and allyl oxidation .

Molecular Structure Analysis

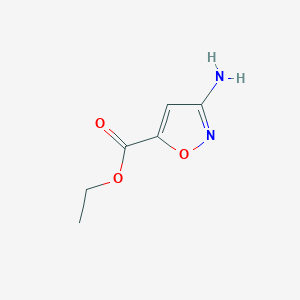

The molecular formula of “5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is C6H6N2O . The InChI Code is 1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 .

Physical And Chemical Properties Analysis

“5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is a yellow solid . It has a density of 1.4±0.1 g/cm3, a boiling point of 342.5±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.6±3.0 kJ/mol and a flash point of 160.9±19.3 °C .

科学研究应用

Synthesis Methods

The synthesis of dihydropyrrolo[1,2-a]imidazoles, which includes “5,6-Dihydropyrrolo[1,2-c]imidazol-7-one”, involves several methods. One such method involves the silylation of 4-hydroxypyrrolidin-2-one, transformation of the obtained derivative into cyclic imidate, its subsequent amination with aminoacetal, and cyclization of the resulting amidine .

Biological Activity

Dihydropyrrolo[1,2-a]imidazoles have a wide spectrum of biological activity. They are valuable synthetic blocks in the field of medicinal chemistry .

Nootropic Drugs

Among the dihydropyrrolo[1,2-a]imidazoles, dimiracetam, a nootropic drug of the racetam family, has been discovered . Nootropic drugs are substances that enhance cognitive function, and dimiracetam is one such example in this class of compounds.

α1A-Adrenergic Receptor Partial Agonist

Another application of dihydropyrrolo[1,2-a]imidazoles is their use as α1A-adrenergic receptor partial agonists. These compounds have good selectivity for α1B, α1D, and α2A receptor subtypes .

Inhibitors of c-Jun-N-terminal Kinase 3 (JNK3)

1-Pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives have been designed and synthesized as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases .

Alzheimer’s Disease Treatment

The c-Jun N-terminal kinase (JNK), also called stress-activated protein kinase, is a protein kinase that belongs to the mitogen-activated protein kinase (MAPK) family. JNK3, which is deeply involved in the formation of amyloid β protein and neurofibrillary tangles (NFT), is a target for the treatment of Alzheimer’s disease .

属性

IUPAC Name |

5,6-dihydropyrrolo[1,2-c]imidazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGGKVFNNQUZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457493 | |

| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one | |

CAS RN |

426219-43-4 | |

| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)